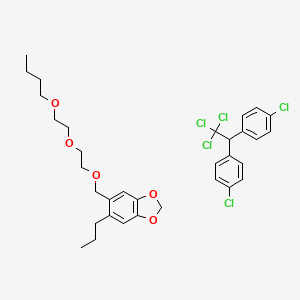
1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1'-(2,2,2-trichloroethylidene)bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) is a compound that has garnered attention due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl- involves multiple steps, starting with the preparation of the 1,3-Benzodioxole core. This is followed by the introduction of the butoxyethoxyethoxy and propyl groups through a series of etherification and alkylation reactions. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The mixture with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) is achieved through controlled mixing and purification steps to ensure the desired composition and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, HBr).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of detergents and other cleaning products due to its bactericidal properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its bactericidal properties may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
1,1’-(2,2,2-Trichloroethylidene)bis(4-chlorobenzene) derivatives: These compounds share the trichloroethylidene and chlorobenzene moieties but differ in their additional substituents.
Uniqueness
The uniqueness of 1,3-Benzodioxole, 5-((2-(2-butoxyethoxy)ethoxy)methyl)-6-propyl-, mixt. with 1,1’-(2,2,2-trichloroethylidene)bis(4-chlorobenzene) lies in its combination of two distinct chemical entities, each contributing to its overall properties. This mixture can exhibit synergistic effects, enhancing its efficacy in various applications .
Propriétés
Numéro CAS |
81341-27-7 |
|---|---|
Formule moléculaire |
C33H39Cl5O5 |
Poids moléculaire |
692.9 g/mol |
Nom IUPAC |
5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C19H30O5.C14H9Cl5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h12-13H,3-11,14-15H2,1-2H3;1-8,13H |
Clé InChI |
VERLSLUJLAOCON-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



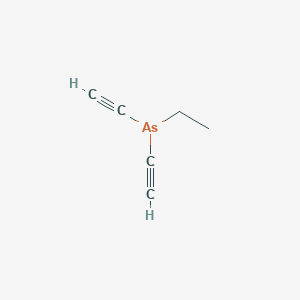

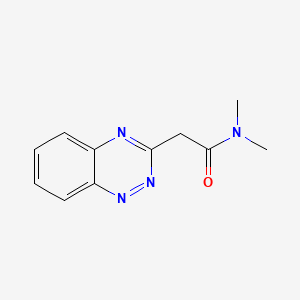

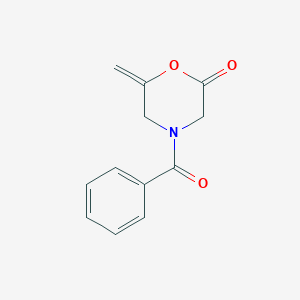
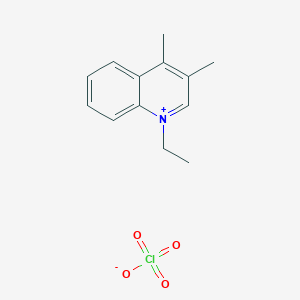
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)


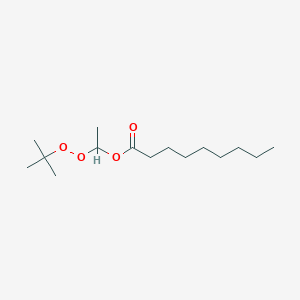
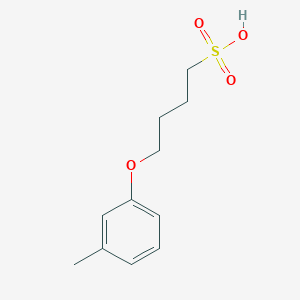
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)

